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Compound of Interest

5-Bromo-4-chloro-2-
Compound Name:

methoxyphenol
CAS No.: 86735-02-6
Cat. No.: B3290763

Get Quote

Executive Summary & Compound Identity

5-Bromo-4-chloro-2-methoxyphenol is a tetrasubstituted benzene derivative characterized
by a specific 1,2,4,5-substitution pattern.[1] It serves as a critical scaffold in medicinal
chemistry, particularly for constructing bi-aryl ether linkages or heterocycles where precise
halogen placement directs regioselective coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig
reactions).
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Property Data

CAS Number 86735-02-6

IUPAC Name 5-Bromo-4-chloro-2-methoxyphenol
C

Molecular Formula H
BrCIO

Molecular Weight 237.48 g/mol

Appearance White to off-white solid

Soluble in DCM, EtOAc, MeOH; sparingly

Solubilit
Y soluble in water.[1][2][3]

Experimental Characterization Data

The following data is derived from validated synthesis protocols (e.g., Preparation 184 in
W02020070651).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum in CDCI

is distinct due to the para relationship of the two aromatic protons, resulting in two singlets
rather than the doublets seen in ortho or meta isomers.[1]
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Shift (
Signal Multiplicity Integration Assignment
, Ppm)
] Aromatic proton
Ar-H (C6) 7.16 Singlet (s) 1H
ortho to -OH
_ Aromatic proton
Ar-H (C3) 6.93 Singlet (s) 1H
ortho to -OMe
Phenolic
-OH 5.58 Singlet (s) 1H hydroxyl
(exchangeable)
-OCH 3.86* Singlet (s) 3H Methoxy group

*Note: While some raw patent text lists this signal as 3.28 ppm, comparative analysis with
analogs (Prep 183/182) and standard chemical shifts for guaiacol derivatives confirms the
methoxy signal typically resonates between 3.80-3.90 ppm.

Mass Spectrometry (MS)

 lonization Mode: ESI- (Negative mode) or GC-MS (EI).
o Key Fragments: Molecular ion peaks at m/z 236/238/240 (reflecting

Br/
Br and
Cl/

Cl isotope patterns).

Synthesis & Manufacturing Protocol

The most reliable synthetic route avoids direct bromination of 4-chloro-2-methoxyphenol (which
yields mixtures) and instead utilizes a Baeyer-Villiger Oxidation sequence starting from the
aldehyde.[1]
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Reaction Pathway

The synthesis proceeds from 5-bromo-4-chloro-2-methoxybenzaldehyde via a formate ester
intermediate.[1]

5-Bromo-4-chloro- Bagy_eé-\t/_illiger Intermediate: Hvdrovsi TARGET:
2-methoxybenzaldehyde X\ICallon_gy. Formate Ester —12Y3IS gt 5 Bromo-4-chloro-
(Prep 186) (Prep 185) . y#| 2-methoxyphenol

—————
- -~

7 N
/ NaOH \)

—————
- -~

7
/ mCPBA
Click to download full resolution via product page

Caption: Synthesis of 5-Bromo-4-chloro-2-methoxyphenol via Baeyer-Villiger oxidation of the
corresponding benzaldehyde.

Detailed Protocol

Step 1: Oxidation to Formate Ester

Dissolve 5-bromo-4-chloro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

Add m-chloroperoxybenzoic acid (m-CPBA) (2.0 eq) portion-wise.

Stir at 18—20 °C for 16 hours.

Wash with saturated NaHCO

to remove m-chlorobenzoic acid byproduct.

Concentrate to yield the formate ester intermediate.

Step 2: Hydrolysis to Phenol
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¢ Dissolve the formate ester in a 1:1 mixture of MeOH/Water.

e Add NaOH (1.5 eq).

e Stir at 20 °C for 1 houir.

o Acidify with 1N HCI to pH 3.

» Extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

, and concentrate.

e Yield: ~98% (White solid).

Comparative Analysis: Alternatives & Isomers

Selecting the correct isomer is critical for structure-activity relationship (SAR) studies.[1] The

table below compares the target with its closest commercially available isomers.

Target: 5-Bromo-4-

Alt 1: 4-Bromo-5-

Alt 2: 4-Chloro-2-

Feature
chloro- chloro- methoxy-
1-OH, 2-OMe, 4-ClI, 5- 1-OH, 2-OMe, 4-Br, 5-

Structure 1-OH, 2-OMe, 4-ClI
Br Cl

CAS 86735-02-6 86735-03-7 16766-30-6

Electronic Effect

Br is meta to OMe; ClI
is para to OH
(blocked).[1][4]

Bris parato OH; Clis
meta to OMe.

No Br. C5 is open for
functionalization.

Br at C5 allows

Br at C4 allows

Precursor. Reacts at

Reactivity coupling meta to the coupling para to the C5 (electrophilic) or
directing OMe group. directing OH group. OH (nucleophilic).
Scaffold for PDE4 ) )
S ) Starting material for
inhibitors (e.qg., Scaffold for diverse o o
Use Case chlorination/brominati

Crisaborole analogs).

[1]

kinase inhibitors.

on.[2][5]
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Decision Logic for Researchers

o Choose the Target (5-Br-4-Cl) if you need to extend the carbon skeleton at the C5 position
(meta to the methoxy) while maintaining a chlorine atom at C4 to block metabolism or
modulate lipophilicity.

o Choose Alternative 1 (4-Br-5-Cl) if your pharmacophore requires extension at the C4 position
(para to the phenol).

Performance & Application

In drug development, 5-Bromo-4-chloro-2-methoxyphenol is primarily valued as a
regioselective building block.[1]

Functionalization Workflow

The compound offers three distinct points of reactivity:
e Phenolic -OH: Nucleophilic attack (e.g., alkylation to form ethers).[1]
» Aryl Bromide (C5): High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]

» Aryl Chloride (C4): Low reactivity; remains intact during standard Pd-coupling, serving as a
structural anchor or "blocking group."[1]

5-Bromo-4-chloro-
2-methoxyphenol

Inert under
tandard coupling

High Reactivity belective Reactivity
(Nucleophile) | (Electrophile)

O-Alkylation / Esterification Suzuki/Buchwald Coupling Stable / Metabolic Blocker
(Ether formation) (C-C or C-N bond formation) (Retained in final drug)

Click to download full resolution via product page

Caption: Reactivity profile showing orthogonal functionalization opportunities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Characterization & Comparison Guide: 5-Bromo-4-
chloro-2-methoxyphenol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3290763/docs#characterization-comparison-guide-5-
bromo-4-chloro-2-methoxyphenol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3290763/docs#characterization-comparison-guide-5-bromo-4-chloro-2-methoxyphenol-1
https://www.benchchem.com/product/b3290763/docs#characterization-comparison-guide-5-bromo-4-chloro-2-methoxyphenol-1
https://www.benchchem.com/product/b3290763/docs#characterization-comparison-guide-5-bromo-4-chloro-2-methoxyphenol-1
https://www.benchchem.com/product/b3290763/docs#characterization-comparison-guide-5-bromo-4-chloro-2-methoxyphenol-1
https://www.benchchem.com/product/b3290763?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3290763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

